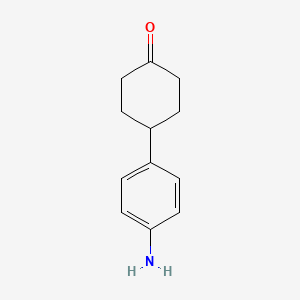

4-(4-aminophenyl)cyclohexan-1-one

Description

4-(4-Aminophenyl)cyclohexan-1-one is a cyclohexanone derivative featuring a para-aminophenyl substituent at the 4-position of the cyclohexane ring. This compound is widely used as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors. Its structure combines the rigidity of the cyclohexane ring with the electron-rich aromatic amine, enabling diverse interactions in biological systems. Key applications include its role in synthesizing aromatase inhibitors and prion disease therapeutics .

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

4-(4-aminophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H15NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8,13H2 |

InChI Key |

VKGJREVQGXLTIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The foundational synthesis of 4-(4-aminophenyl)cyclohexan-1-one begins with a Michael-type condensation between arylacetonitrile and methyl acrylate in an aprotic solvent such as tert-butyl alcohol or anisole. This step forms a dialkyl 4-cyano-4-arylpimelate intermediate. For example, reacting p-chlorophenylacetonitrile with methyl acrylate in tert-butyl alcohol at reflux (100°C) for 4 hours yields the dimethyl ester of 4-(p-chlorophenyl)-4-cyanopimelic acid in 71.4% yield.

Subsequent cyclization under acidic conditions (glacial acetic acid and aqueous sulfuric acid) generates 4-aryl-4-cyanocyclohexanone. Hydrolysis of the nitrile group to an amine is achieved via catalytic hydrogenation or chemical reduction. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the intermediate to this compound, yielding 56% after recrystallization.

Table 1: Key Reaction Conditions for Michael Addition-Cyclization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Michael Addition | Methyl acrylate, Triton B® | tert-Butanol | 100°C | 71.4 |

| Cyclization | 10% H₂SO₄, glacial acetic acid | Benzene | 100°C | 68–72 |

| Reduction (LiAlH₄) | LiAlH₄, tetrahydrofuran | THF | Reflux | 56 |

Ketal Protection and Functional Group Manipulation

To enhance stability during synthesis, the cyclohexanone moiety is often protected as an ethylene ketal. Treatment with ethylene glycol and p-toluenesulfonic acid in benzene under Dean-Stark conditions forms the ketal derivative, which prevents undesired side reactions during subsequent steps. Deprotection via acidic hydrolysis (e.g., HCl) regenerates the ketone post-reduction.

Catalytic Hydrogenation of Nitro Precursors

Direct Reduction of 4-(4-Nitrophenyl)cyclohexan-1-one

An alternative route involves catalytic hydrogenation of 4-(4-nitrophenyl)cyclohexan-1-one. This method, adapted from morpholinone synthesis, uses hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in aliphatic alcohols (e.g., methanol or ethanol). The nitro group is selectively reduced to an amine at 25–50°C under 1–3 bar H₂ pressure, achieving near-quantitative conversion in 12–24 hours.

Table 2: Hydrogenation Parameters for Nitro Reduction

| Parameter | Conditions |

|---|---|

| Catalyst | 5–10% Pd/C |

| Solvent | Methanol/Ethanol |

| Pressure | 1–3 bar H₂ |

| Temperature | 25–50°C |

| Reaction Time | 12–24 hours |

Advantages Over Multi-Step Synthesis

This route eliminates the need for nitrile intermediates and harsh reducing agents, simplifying purification. However, the nitro precursor must be synthesized separately, often via Friedel-Crafts acylation of nitrobenzene derivatives.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Michael addition-cyclization method provides higher intermediate yields (71.4% for the pimelate ester) but requires multiple purification steps, reducing overall efficiency. In contrast, catalytic hydrogenation offers a one-step conversion with milder conditions, though precursor availability may limit scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-aminophenyl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-(4-aminophenyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position and Polarity: The para-aminophenyl group in the parent compound enhances hydrogen-bonding capacity, critical for enzyme inhibition . In contrast, 4-(4-hydroxyphenyl) analogs exhibit stronger hydrogen-bond donor activity due to the hydroxyl group, influencing estrogen receptor binding . Ethoxy and dimethylamino substituents increase hydrophobicity or electron-donating effects, respectively. For example, 4-(4-ethoxyphenyl)cyclohexan-1-one is used in polymer synthesis due to its stability under oxidative conditions , while dimethylamino groups improve corrosion inhibition by enhancing adsorption on metal surfaces .

- Biological Activity: Aromatic amines (e.g., 4-aminophenyl) are pivotal in aromatase inhibition, as seen in 1-(4-aminophenyl)-3-azabicyclo derivatives . Halogenated analogs (e.g., 4-chlorophenyl or 3-fluorophenyl) exhibit enhanced lipophilicity, improving blood-brain barrier penetration in neuroprotective agents .

Synthetic Routes :

Key Research Findings

- Aromatase Inhibition: this compound derivatives show IC₅₀ values in the nanomolar range, outperforming non-aminated analogs due to enhanced enzyme active-site interactions .

- Corrosion Inhibition: Fluorinated dimethylamino analogs (e.g., 4-(3-fluorophenyl)-4-(dimethylamino)cyclohexan-1-one) achieve ~90% efficiency in copper corrosion inhibition, attributed to strong adsorption via the amino group .

- Thermal Stability : Ethoxy-substituted derivatives exhibit stability up to 200°C, making them suitable for high-temperature polymer applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-aminophenyl)cyclohexan-1-one, and how do reaction conditions influence yield?

- Methodology :

- Condensation Reactions : Adapt methods from analogous arylcyclohexanones, such as KOH-mediated Claisen-Schmidt condensations in methanol (e.g., 24-hour stirring at room temperature) .

- Amination Strategies : Introduce the 4-aminophenyl group via reductive amination or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) using nitro precursors followed by reduction .

- Key Variables : Solvent polarity (methanol vs. ethanol), catalyst loading (e.g., 4 equivalents of KOH), and temperature control to minimize side reactions.

Q. How can the structural identity of this compound be confirmed experimentally?

- Characterization Techniques :

- NMR Spectroscopy : Analyze and NMR shifts to confirm the cyclohexanone backbone and substituent positions. For example, the ketone carbonyl typically appears at ~208 ppm in NMR .

- HRMS : Validate molecular weight (e.g., calculated for : 189.1154) .

- X-Ray Crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities and confirm bond lengths/angles .

Q. What purification challenges are associated with this compound, and how are they addressed?

- Approaches :

- Column Chromatography : Optimize mobile phases (e.g., petroleum ether/ethyl acetate gradients) based on Rf values (target ~0.33–0.35) .

- Recrystallization : Use ethanol/water mixtures to enhance purity, leveraging solubility differences between the product and byproducts.

Advanced Research Questions

Q. How does the electronic nature of the 4-aminophenyl group influence the reactivity of the cyclohexanone core?

- Mechanistic Insights :

- Electron Donation : The amino group activates the phenyl ring for electrophilic substitution, altering regioselectivity in subsequent reactions (e.g., nitration or halogenation) .

- Tautomerization Effects : Investigate keto-enol tautomerism via NMR in DMSO-d6 to assess hydrogen bonding and stabilization of enolic forms.

Q. What computational tools are suitable for predicting the biological activity of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Compare binding affinities with structurally similar compounds like 4-(2-chlorophenyl) analogs .

- QSAR Studies : Correlate substituent effects (e.g., Hammett σ values) with activity data to design derivatives with enhanced potency.

Q. How can data contradictions in spectral or crystallographic analyses be resolved?

- Troubleshooting :

- Dynamic NMR : Resolve conformational flexibility in the cyclohexanone ring by variable-temperature NMR .

- Twinned Data Refinement : Apply SHELXL’s TWIN command to handle twinned crystals, common in flexible cyclohexane derivatives .

Application-Oriented Questions

Q. What are the potential biological applications of this compound in medicinal chemistry?

- Research Directions :

- Neuroactive Agents : Screen for GABA receptor modulation, inspired by β-(4-chlorophenyl)-GABA analogs .

- Antimicrobial Studies : Test against bacterial/fungal strains, comparing activity with halogenated analogs (e.g., 4-chlorophenyl derivatives) .

Q. How can the compound be functionalized for material science applications?

- Synthetic Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.